molecular formula C9H8Se B14165252 2-Methylbenzoselenophene CAS No. 20984-22-9

2-Methylbenzoselenophene

Cat. No.: B14165252
CAS No.: 20984-22-9
M. Wt: 195.13 g/mol
InChI Key: GLKPWHRMDQKNGI-UHFFFAOYSA-N
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Description

2-Methylbenzoselenophene is a selenium-containing heterocyclic compound. It belongs to the class of benzoselenophenes, which are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of selenium in the molecular structure imparts distinct reactivity and biological activity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzoselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromotoluene with selenium powder in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The resulting product is then purified through column chromatography.

Another method involves the use of organozinc reagents. For instance, 2-bromotoluene can be reacted with diethylzinc and selenium dioxide to form this compound. This method offers a high yield and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzoselenophene undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Reagents such as bromine or chlorine can be used for halogenation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Selenoxides, selenones

    Reduction: Reduced selenophenes

    Substitution: Halogenated benzoselenophenes

Scientific Research Applications

2-Methylbenzoselenophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activity, including antioxidant and anticancer properties. It is studied for its potential use in drug development and as a therapeutic agent.

    Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 2-Methylbenzoselenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can result in cell death or apoptosis. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby enhancing its therapeutic potential .

Comparison with Similar Compounds

2-Methylbenzoselenophene can be compared with other similar compounds, such as:

    Benzoselenophene: The parent compound without the methyl group. It shares similar reactivity but lacks the additional steric and electronic effects imparted by the methyl group.

    Benzothiophene: A sulfur-containing analog. While it shares some chemical properties with benzoselenophene, the presence of sulfur instead of selenium results in different reactivity and biological activity.

    Benzofuran: An oxygen-containing analog. It exhibits different electronic properties and reactivity compared to benzoselenophene due to the presence of oxygen.

The uniqueness of this compound lies in the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and oxygen analogs .

Properties

CAS No.

20984-22-9

Molecular Formula

C9H8Se

Molecular Weight

195.13 g/mol

IUPAC Name

2-methyl-1-benzoselenophene

InChI

InChI=1S/C9H8Se/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3

InChI Key

GLKPWHRMDQKNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2[Se]1

Origin of Product

United States

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